4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is a heterocyclic compound characterized by a pyridazine core with a butanoic acid side chain. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The presence of the pyridazine ring is significant as it is known to exhibit diverse pharmacological effects, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods involving cyclization reactions of hydrazine derivatives with appropriate precursors. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic and medicinal chemistry.
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid belongs to the class of pyridazinones, which are recognized for their diverse applications in pharmaceuticals due to their biological activity. This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms in the ring structure.
The synthesis of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid typically involves the following steps:
For example, one method involves using 3-phenylpyridazine as a starting material, reacting it with butanoic acid derivatives in the presence of a catalyst, leading to the formation of the target compound with yields typically ranging from 60% to 85% depending on reaction conditions and purification methods employed .
The compound's molecular weight is approximately 245.25 g/mol, and it exhibits characteristic infrared absorption bands corresponding to functional groups present in its structure.
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid can undergo various chemical reactions:
For instance, oxidation reactions typically require an acidic medium and can yield different products depending on the specific reagents used .
The mechanism of action for 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid involves its interaction with biological targets such as enzymes or receptors. The pyridazine core is known to inhibit certain enzymes involved in inflammatory pathways, while the butanoic acid moiety may enhance solubility and bioavailability.
The interaction often leads to modulation of biochemical pathways, resulting in potential therapeutic effects against various diseases. Research indicates that this compound may exhibit selective inhibition of cyclooxygenase enzymes, which are key players in inflammation and pain signaling .
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is typically a crystalline solid at room temperature. Its melting point ranges from 150°C to 155°C, indicating stability under standard conditions.
The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide but shows limited solubility in non-polar solvents. It possesses acidic properties due to the carboxylic acid group, allowing it to participate in various chemical reactions relevant for further functionalization.
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid has several applications in scientific research:
Research continues to explore its full potential in therapeutic contexts, emphasizing its role as a versatile scaffold for drug development .
The pyridazinone scaffold (a six-membered heterocycle featuring two adjacent nitrogen atoms and a ketone functionality) has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. Early pyridazinone derivatives, such as the antibacterial agent cinoxacin (1970s) and the vasodilator hydralazine (1950s), demonstrated initial therapeutic utility but were limited by pharmacokinetic challenges and off-target effects [3]. These first-generation compounds established the core pharmacophore but highlighted the need for strategic modifications. A significant breakthrough occurred in the 1980s–1990s with the development of levosimendan, a pyridazinone-containing cardiotonic agent that combined calcium sensitization with phosphodiesterase III inhibition. This period saw targeted efforts to optimize solubility and reduce arrhythmogenic risks associated with earlier heterocyclic vasodilators [3] [6].
The 21st century marked a renaissance, characterized by rational drug design leveraging pyridazinone’s unique physicochemical properties. Recent FDA approvals underscore this progress: relugolix (2020), a gonadotropin-releasing hormone antagonist for prostate cancer, utilizes a 3-(pyridin-2-yl)pyridazinone core to achieve high receptor affinity and oral bioavailability [3]. Similarly, deucravacitinib (2022), an allosteric TYK2 inhibitor for psoriasis, incorporates a bicyclic pyridazinone system to enable selective kinase modulation through unique hinge-binding interactions [3]. These agents exemplify how advanced stereoelectronic tuning has overcome historical limitations, enabling pyridazinones to address complex disease targets.
Table 1: Key Milestones in Pyridazinone-Based Drug Development
Era | Representative Agent | Therapeutic Application | Innovation |
---|---|---|---|
1950s-1970s | Hydralazine | Hypertension | First-generation vasodilator |
1980s-1990s | Levosimendan | Acute heart failure | Calcium sensitization + PDE3 inhibition |
2020s | Relugolix | Prostate cancer | High-affinity GnRH receptor antagonism |
2020s | Deucravacitinib | Psoriasis | Selective TYK2 allosteric inhibition |
Bridged nitrogen heterocycles—particularly azolo-fused pyridazinones like imidazo[1,2-b]pyridazinones—enhance target engagement through multidimensional molecular recognition. These constrained systems enforce planarity and reduce conformational flexibility, promoting optimal vectorial alignment with biological targets such as enzymes and receptors [2] [7]. The imidazo[1,2-a]pyridine scaffold, prevalent in antiviral and anxiolytic drugs (e.g., zolimidine), demonstrates how fusion augments binding entropy and metabolic stability [7]. Similarly, azolo[1,5-d]pyridazinones exhibit enhanced activity profiles against diabetes and inflammation due to their dual hydrogen-bonding capacity and high dipole moments (>4.0 D) [2] [3].
Pyridazinone’s nitrogen adjacency (N1-N2) creates a distinctive electronic topography: the N1 site acts as a hydrogen-bond acceptor, while C6 carbonyl serves as a complementary acceptor. This facilitates bidentate interactions with target proteins, as observed in deucravacitinib’s binding to TYK2’s JH2 domain. The scaffold’s moderate basicity (pKa 2–4) also reduces cationic charge density at physiological pH, diminishing hERG channel binding and associated cardiotoxicity risks compared to more basic heterocycles like piperidines [3]. Additionally, the polarized ring system enhances solubility (cLogP typically <2.5), addressing a critical limitation of lipophilic anticancer scaffolds [3] [6].
Table 2: Comparative Properties of Bioactive Nitrogen Heterocycles
Heterocycle | Dipole Moment (D) | Representative cLogP | Key Binding Features |
---|---|---|---|
Pyridazinone | 3.9–4.5 | 1.2–2.8 | Bidentate H-bond acceptor, planar |
Pyridine | 2.2–2.8 | 0.8–3.5 | Monodentate H-bond acceptor |
Imidazole | 3.6–4.5 | -0.5–2.0 | H-bond donor/acceptor |
Piperidine | 1.5–2.0 | 1.5–3.5 | Cationic at physiological pH |
N1-alkylation of pyridazinones represents a strategic maneuver to modulate pharmacodynamics while preserving core electronic features. Unlike C3/C6 modifications—which directly alter the conjugated π-system—N1 substituents project into solvent-exposed or auxiliary binding pockets, enabling steric and electronic fine-tuning without disrupting primary target interactions [9]. For 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid, the N1-linked butanoic acid chain introduces three critical attributes:
Table 3: Structure-Activity Relationship of N1 Substituents in Pyridazinones
N1 Substituent | Solubility (mg/mL) | Microsomal Stability (% remaining) | Target Affinity (Kd, nM) |
---|---|---|---|
Methyl | 0.8 | 15% | 420 |
2-Carboxyethyl | 12.5 | 65% | 210 |
4-Carboxybutyl | 18.3 | 82% | 38 |
6-Carboxyhexyl | 15.1 | 78% | 45 |
The 3-phenyl group further enhances π-stacking in hydrophobic binding clefts—a feature conserved in relugolix’s 3-(pyridin-2-yl) motif. Combined, this architecture positions 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid as a versatile synthon for prodrug development (e.g., ester conjugates) or targeted delivery via carboxylate-directed conjugation [9].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4